molecular formula C18H18N2O4 B2535209 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide CAS No. 1101190-40-2

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide

Cat. No. B2535209
CAS RN: 1101190-40-2
M. Wt: 326.352
InChI Key: BPFIQMAIRBCHIL-UHFFFAOYSA-N
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Description

Indole derivatives, such as “1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 in indole derivatives gives these compounds unique inhibitory properties . This moiety forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Indole derivatives can be synthesized according to the seven positions available for accommodation of different substitutions . Several indoleamide analogues have been rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been investigated for their effect of carboxamide moiety at positions 2 and 3 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide, focusing on six unique applications:

Antitubercular Agent

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide has shown significant potential as an antitubercular agent. Research indicates that derivatives of indole-2-carboxamides can inhibit the growth of Mycobacterium tuberculosis by targeting the mycobacterial membrane protein large 3 transporter (MmpL3). This compound has demonstrated high activity against drug-sensitive strains of M. tuberculosis, making it a promising candidate for developing new tuberculosis treatments .

Anticancer Properties

This compound has been evaluated for its antiproliferative activities against various cancer cell lines. Studies have shown that certain derivatives of indole-2-carboxamides exhibit potent cytotoxic effects against glioblastoma multiforme (GBM) cells and other cancer types. These compounds can inhibit key oncogenic protein kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation and survival .

Antiparasitic Activity

Research has identified indoline-2-carboxamide derivatives as effective inhibitors of Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds have shown potent antiproliferative activity against the parasite, suggesting their potential use in treating trypanosomiasis .

Neuroprotective Effects

Some studies have explored the neuroprotective properties of indoline-2-carboxamide derivatives. These compounds have been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes them promising candidates for developing neuroprotective therapies .

Anti-inflammatory Applications

Indoline-2-carboxamide derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests their potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

Recent research has explored the antiviral potential of indoline-2-carboxamide derivatives. These compounds have shown activity against several viruses, including influenza and hepatitis C virus. Their ability to inhibit viral replication and reduce viral load makes them promising candidates for developing new antiviral therapies .

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

properties

IUPAC Name

1-(2,6-dimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-8-5-9-15(24-2)16(14)18(22)20-12-7-4-3-6-11(12)10-13(20)17(19)21/h3-9,13H,10H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFIQMAIRBCHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide

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